molecular formula C13H19BrO4 B14665554 1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene CAS No. 39055-39-5

1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene

Cat. No.: B14665554
CAS No.: 39055-39-5
M. Wt: 319.19 g/mol
InChI Key: NGIACJOMDQFKDH-UHFFFAOYSA-N
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Description

1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene is an organic compound with the molecular formula C13H19BrO4. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, three methoxymethoxy groups, and three methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxymethylbenzene to introduce the bromine atom at the desired position. This is followed by the introduction of methoxymethoxy groups through a series of etherification reactions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These processes are typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxymethoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound is used in the production of

Properties

CAS No.

39055-39-5

Molecular Formula

C13H19BrO4

Molecular Weight

319.19 g/mol

IUPAC Name

1-bromo-2,5-bis(methoxymethoxy)-3,4,6-trimethylbenzene

InChI

InChI=1S/C13H19BrO4/c1-8-9(2)13(18-7-16-5)11(14)10(3)12(8)17-6-15-4/h6-7H2,1-5H3

InChI Key

NGIACJOMDQFKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OCOC)C)Br)OCOC)C

Origin of Product

United States

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